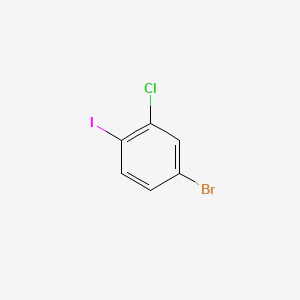

4-Bromo-2-chloro-1-iodobenzene

説明

Significance of Halogenated Aromatic Compounds in Organic Synthesis and Catalysis

Halogenated aromatic compounds are fundamental precursors in the synthesis of complex organic molecules. numberanalytics.com The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into an aromatic ring dramatically alters its reactivity and provides a "handle" for further functionalization. numberanalytics.commt.com This is particularly crucial in the pharmaceutical, agrochemical, and materials science industries. numberanalytics.com Halogenated aromatics serve as key starting materials for the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many active pharmaceutical ingredients and advanced materials. mt.comscience.gov

In catalysis, these compounds are indispensable substrates for a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. smolecule.comresearchgate.net The carbon-halogen (C-X) bond can be selectively activated by a metal catalyst, typically palladium, allowing for the precise introduction of new functional groups. researchgate.net The nature of the halogen atom influences the compound's reactivity, providing chemists with a tool to control the outcome of a reaction. mt.comnumberanalytics.com Furthermore, halogenation can modify the physical and biological properties of a molecule, for instance by enhancing its lipophilicity, which can affect its ability to cross cell membranes. numberanalytics.com

Overview of Selectivity Challenges in Cross-Coupling Reactions of Polyhalogenated Substrates

While invaluable, the use of polyhalogenated arenes—aromatic compounds with more than one halogen atom—presents a significant challenge: selectivity. acs.org When a molecule contains multiple, different halogen atoms (e.g., chlorine, bromine, and iodine), controlling which C-X bond reacts first is a critical issue in synthesis. acs.org This is known as chemoselectivity.

The general reactivity trend for the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step, follows the bond dissociation energy of the carbon-halogen bond: C-I < C-Br < C-Cl << C-F. acs.org This means that an iodine atom is typically the most reactive and will be substituted first, followed by bromine, and then chlorine. However, this inherent reactivity order can be influenced and sometimes even reversed by several factors, creating a complex selectivity landscape. nih.gov These factors include:

Steric Hindrance: Bulky groups near a halogen can impede the approach of the catalyst, favoring reaction at a less hindered, though perhaps less intrinsically reactive, site. bohrium.com

Electronic Effects: The electronic properties of other substituents on the aromatic ring can influence the electron density at each carbon-halogen bond, altering its reactivity. bohrium.com

Catalyst System: The choice of the transition metal catalyst and, crucially, the ligands attached to it can dramatically alter site-selectivity. nih.govbohrium.com Different ligands can change the steric and electronic environment of the metal center, overriding the substrate's intrinsic reactivity. nih.gov

Reaction Conditions: Solvents and additives can also play a role in directing the selectivity of a cross-coupling reaction. bohrium.com

Achieving high selectivity is paramount for the efficient synthesis of a desired molecule, as it avoids the formation of unwanted isomers and simplifies purification processes. researchgate.net

Unique Reactivity Profiles of Iodinated Aromatics in Transition Metal Catalysis

Among the halogens, iodine holds a special position in transition metal catalysis. Aryl iodides are highly prized as synthetic intermediates due to the unique properties of the carbon-iodine (C-I) bond. nih.govthieme-connect.com The C-I bond is the longest and weakest of the carbon-halogen bonds (excluding astatine). This lower bond strength means that aryl iodides are generally more reactive in the crucial oxidative addition step of catalytic cycles. acs.org

Rationale for In-depth Study of 4-Bromo-2-chloro-1-iodobenzene

The compound this compound is a compelling subject for detailed chemical investigation due to its specific arrangement of three different halogens on a benzene (B151609) ring. cymitquimica.comvulcanchem.com This structure serves as an excellent model system for exploring the principles of chemoselectivity in cross-coupling reactions.

This compound is a member of the trihalogenated benzene family of compounds. cymitquimica.comdoubtnut.com These are benzene derivatives where three hydrogen atoms have been replaced by halogens. doubtnut.comepa.gov Within this class, this compound is distinct because it contains three different halogens (iodine, bromine, and chlorine) at specific positions (1, 2, and 4). cymitquimica.com

The presence of these three distinct C-X bonds, each with a different intrinsic reactivity, makes it a perfect platform for studying site-selectivity. cymitquimica.com Researchers can use this molecule to test and develop new catalytic systems that can selectively target a specific C-X bond while leaving the others intact. For example, a highly selective catalyst might be able to replace the iodine atom without affecting the bromine or chlorine, or perhaps target the bromine atom in the presence of the more reactive iodine. The steric hindrance provided by the chlorine atom at position 2, adjacent to the iodine at position 1, adds another layer of complexity and research interest. The ability to sequentially and selectively functionalize each position on this molecule would provide a powerful tool for the rapid construction of complex, polysubstituted aromatic compounds. researchgate.net

Research Data on Halogen Reactivity

The selectivity in cross-coupling reactions of polyhalogenated compounds is largely governed by the relative strengths of the carbon-halogen bonds and the specific catalytic system employed. The following table provides a general overview of carbon-halogen bond dissociation energies, which correlates with their reactivity in many catalytic processes.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | General Reactivity in Cross-Coupling |

| C–I (Aryl) | ~272 | Highest |

| C–Br (Aryl) | ~335 | Intermediate |

| C–Cl (Aryl) | ~400 | Lowest |

| C–F (Aryl) | ~523 | Very Low (requires special conditions) |

Note: These are average values and can be influenced by the specific electronic and steric environment on the aromatic ring.

In a study involving the related compound 4-bromo-iodobenzene, P-C coupling reactions demonstrated high selectivity for the reaction at the C-I bond over the C-Br bond, with selectivities of up to 97% for the formation of the P-substituted bromobenzene (B47551) product under specific conditions. researchgate.net This experimentally confirms the general reactivity trend predicted by bond dissociation energies. For this compound, the 1-iodo group is expected to show the highest reactivity in such cross-coupling reactions.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-chloro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHKQBZOURGNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370786 | |

| Record name | 4-Bromo-2-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31928-47-9 | |

| Record name | 4-Bromo-2-chloro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31928-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Theoretical Studies of 4 Bromo 2 Chloro 1 Iodobenzene Reactivity

Elucidation of Reaction Mechanisms in Cross-Coupling

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the reactivity of haloarenes is central to these transformations. The presence of iodo, bromo, and chloro substituents on the same aromatic core in 4-bromo-2-chloro-1-iodobenzene allows for a detailed investigation of the factors governing which C-X bond will preferentially react.

Oxidative Addition Step: Identity of Reactive Species and Site Selectivity

The critical step that dictates the outcome of many cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically a palladium(0) or nickel(0) complex. The generally accepted trend for the reactivity of carbon-halogen bonds in oxidative addition is C-I > C-Br > C-Cl. libretexts.org This selectivity is primarily attributed to the decreasing bond dissociation energies of the C-X bond as one moves down the halogen group.

For this compound, the C-I bond is the most likely site for initial oxidative addition. This is because the C-I bond is the weakest among the three carbon-halogen bonds present in the molecule. The reaction is initiated by the coordination of the electron-rich metal center to the aromatic ring, followed by the cleavage of the C-I bond and the formation of an organometallic intermediate.

The mechanism of oxidative addition can vary depending on the specific haloarene and the reaction conditions. For iodoarenes, the reaction often proceeds via an associative mechanism involving the displacement of a ligand from the metal center. berkeley.eduacs.org In contrast, the oxidative addition of bromoarenes can occur through a rate-limiting dissociation of a ligand, while chloroarenes may involve a reversible ligand dissociation followed by the rate-limiting oxidative addition. berkeley.eduacs.org

In the context of this compound, the initial reactive species from the catalyst is a coordinatively unsaturated metal(0) complex. This species will preferentially interact with the most reactive site on the substrate, which is the iodine-substituted carbon.

Influence of Aromaticity and Halogen Properties on Reaction Pathways

The aromaticity of the benzene (B151609) ring plays a crucial role in the reactivity of this compound. The sp²-hybridized carbon atoms of the benzene ring make the C-X bonds stronger and less prone to nucleophilic substitution compared to their alkyl halide counterparts. However, the π-system of the aromatic ring can coordinate to the transition metal catalyst, facilitating the oxidative addition process. libretexts.org

The distinct properties of the three halogens—iodine, bromine, and chlorine—are the primary drivers of selectivity. The polarizability of the halogen atom and the strength of the carbon-halogen bond are key factors. Iodine, being the most polarizable and having the weakest bond with carbon, is the most reactive. libretexts.org The electronegativity of the halogens also influences the electron density of the aromatic ring, but the bond strength is the dominant factor in determining the site of oxidative addition in cross-coupling reactions.

Substituents on the aromatic ring can also have a significant electronic effect, which can modulate the strength of the carbon-halogen bonds. researchgate.net While the primary determinant of reactivity order (I > Br > Cl) is the inherent nature of the halogens, the electronic push and pull of the other halogens on the ring can fine-tune this reactivity.

Role of Catalyst-Substrate Interactions in Selectivity

The nature of the catalyst, particularly the ligands coordinated to the metal center, can profoundly influence the selectivity of the reaction. Bulky or electron-rich ligands on the metal catalyst can enhance its reactivity, sometimes enabling the activation of stronger bonds like C-Cl. libretexts.org However, in a molecule with multiple halogens like this compound, the inherent reactivity difference between the C-I, C-Br, and C-Cl bonds is typically the deciding factor for selectivity, especially with common palladium catalysts.

Catalyst-substrate interactions, including non-covalent interactions, can also play a role in directing the catalyst to a specific site on the substrate. nih.gov While steric hindrance around the halogen atoms in this compound is a consideration, the iodine atom at position 1 is relatively accessible. The interaction between the catalyst's metal center and the substrate is a complex interplay of sterics and electronics, but the overriding factor for initial reactivity remains the C-I bond's weakness.

Computational Chemistry and Molecular Modeling

Theoretical studies provide invaluable insights into the reaction mechanisms and selectivity observed in the reactions of this compound.

Density Functional Theory (DFT) Calculations for C-X Bond Activation

Density Functional Theory (DFT) has become a powerful tool for studying the energetics of reaction pathways, including the oxidative addition step in cross-coupling reactions. DFT calculations can be used to determine the bond dissociation energies of the C-I, C-Br, and C-Cl bonds in this compound. These calculations would be expected to confirm the qualitative trend of C-I < C-Br < C-Cl for bond strength.

Furthermore, DFT can model the entire reaction coordinate for the oxidative addition at each of the three halogen sites. This would involve calculating the energies of the reactant (this compound and the metal catalyst), the transition state for C-X bond cleavage, and the resulting organometallic product. The activation barriers calculated for each pathway would provide a quantitative measure of the kinetic selectivity, almost certainly showing the lowest barrier for the C-I bond activation.

Molecular Orbital Calculations in Mechanistic Postulation

Molecular orbital (MO) theory provides a framework for understanding the electronic interactions that govern chemical reactions. In the context of the oxidative addition of this compound, MO analysis can elucidate how the orbitals of the metal catalyst interact with the orbitals of the C-X bonds.

The key interaction is between the highest occupied molecular orbital (HOMO) of the metal catalyst and the lowest unoccupied molecular orbital (LUMO) of the C-X bond. The LUMO of the C-X bond is a σ* anti-bonding orbital. The energy of this σ* orbital is lowest for the C-I bond, making it the best electron acceptor and thus the most reactive site for oxidative addition. MO calculations can visualize these frontier orbitals and quantify their energy levels, providing a theoretical basis for the observed selectivity. The analysis of the molecular orbitals would also highlight the influence of the other halogen substituents on the electronic properties of each C-X bond.

Simulation of Halogenation/Dehalogenation Processes

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for simulating the halogenation and dehalogenation of aromatic compounds. epa.gov These theoretical studies provide valuable insights into reaction pathways, transition states, and the thermodynamic and kinetic parameters that govern the reactivity of molecules like this compound.

Halogenation of an already substituted benzene ring is a classic example of an electrophilic aromatic substitution reaction. epa.gov Theoretical models can predict the most likely site of further halogenation by calculating the electron density of the aromatic ring. For this compound, the positions of the existing halogens (Iodo, Bromo, and Chloro groups) influence the regioselectivity of the reaction. DFT calculations can be employed to determine the activation energies for the formation of the sigma complex (arenium ion) at each available carbon position, thereby predicting the most favored product.

Dehalogenation reactions, often achieved through methods like reductive dehalogenation or via organometallic intermediates, can also be modeled. For instance, in a hypothetical reductive dehalogenation scenario, simulations can predict the relative ease of cleavage of the C-I, C-Br, and C-Cl bonds. This is typically correlated with the bond dissociation energies, which can be accurately calculated using computational methods.

Below is a hypothetical data table showcasing the calculated bond dissociation energies for the carbon-halogen bonds in this compound, which would be a typical output of such a simulation.

| Bond Type | Calculated Bond Dissociation Energy (kJ/mol) |

| C-I | 270 |

| C-Br | 330 |

| C-Cl | 400 |

| This is a hypothetical data table for illustrative purposes. |

These theoretical findings would suggest that the C-I bond is the most likely to be cleaved during a dehalogenation reaction, a prediction that can then be experimentally verified.

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for the experimental investigation of reaction mechanisms, providing real-time information on the consumption of reactants, the formation of intermediates, and the appearance of products.

In-situ Spectroscopy for Reaction Monitoring

In-situ spectroscopic methods, such as Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Raman spectroscopy, allow for the continuous monitoring of a reaction mixture without the need for sampling. spectroscopyonline.comfu-berlin.de This is particularly advantageous for studying reactions involving transient or unstable intermediates. spectroscopyonline.com

For example, in a study of a hypothetical cross-coupling reaction involving this compound, in-situ ¹H NMR spectroscopy could be used to track the disappearance of the starting material's characteristic aromatic signals and the emergence of new signals corresponding to the product. The kinetic profile of the reaction can be constructed by plotting the concentration of reactants and products as a function of time.

A hypothetical data table derived from in-situ ¹H NMR monitoring of a reaction is presented below.

| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.075 | 0.025 |

| 30 | 0.040 | 0.060 |

| 60 | 0.015 | 0.085 |

| 120 | <0.005 | >0.095 |

| This is a hypothetical data table for illustrative purposes. |

Correlation of Spectroscopic Data with Theoretical Predictions

A powerful approach in modern chemical research is the combination of experimental spectroscopic data with theoretical predictions. researchgate.net Computational methods can be used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. By comparing these theoretical predictions with the experimental data, the structures of intermediates and products can be confirmed, and mechanistic hypotheses can be tested.

For this compound, DFT calculations can predict the ¹³C NMR chemical shifts for each of the six carbon atoms in the benzene ring. These predicted values can then be compared with the experimentally obtained ¹³C NMR spectrum to aid in the assignment of the signals and confirm the structure of the molecule.

The following table provides a hypothetical comparison of experimental and theoretically predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom Position | Experimental ¹³C NMR Chemical Shift (ppm) | Theoretical ¹³C NMR Chemical Shift (ppm) |

| C1-I | 92.5 | 93.1 |

| C2-Cl | 133.8 | 134.5 |

| C3-H | 131.2 | 131.9 |

| C4-Br | 120.7 | 121.3 |

| C5-H | 130.1 | 130.8 |

| C6-H | 128.9 | 129.6 |

| This is a hypothetical data table for illustrative purposes. |

The close agreement between the experimental and theoretical values would provide strong evidence for the correct structural assignment of this compound and demonstrates the synergy between spectroscopic and computational methods in mechanistic studies.

Advanced Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the substitution pattern of the benzene (B151609) ring in 4-Bromo-2-chloro-1-iodobenzene. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) and coupling patterns are dictated by the electronic effects of the three halogen substituents. The iodine atom, being the least electronegative of the halogens present, exerts a smaller deshielding effect compared to bromine and chlorine. The proton ortho to the iodine (H-6) would likely appear at the most downfield position, split into a doublet by the adjacent H-5. The proton ortho to the bromine (H-3) would also be a doublet, coupled to H-5. The H-5 proton, being coupled to both H-3 and H-6, would appear as a doublet of doublets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the benzene ring. The carbons directly bonded to the halogen atoms (C-1, C-2, C-4) are significantly influenced by the heavy atom effect and electronegativity of the substituents. The C-1 signal, attached to iodine, will be shifted significantly upfield due to the heavy atom effect. In contrast, the carbons bonded to chlorine (C-2) and bromine (C-4) will be deshielded. The remaining three carbon signals (C-3, C-5, C-6) can be assigned based on their positions relative to the substituents.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-3 | ~7.8 - 8.0 | Doublet (d) | Ortho to Bromine |

| H-5 | ~7.2 - 7.4 | Doublet of Doublets (dd) | Coupled to H-3 and H-6 | |

| H-6 | ~7.6 - 7.8 | Doublet (d) | Ortho to Iodine and Chlorine | |

| ¹³C | C-1 (C-I) | ~95 - 100 | Singlet | Strong upfield shift due to heavy atom effect of Iodine. |

| C-2 (C-Cl) | ~132 - 135 | Singlet | Deshielded by Chlorine. | |

| C-3 (C-H) | ~138 - 141 | Singlet | Adjacent to two halogen-bearing carbons. | |

| C-4 (C-Br) | ~120 - 123 | Singlet | Deshielded by Bromine. | |

| C-5 (C-H) | ~130 - 133 | Singlet | Positioned between Bromine and a proton. | |

| C-6 (C-H) | ~131 - 134 | Singlet | Positioned between Iodine and Chlorine. |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight and elemental composition of this compound. The molecular formula is C₆H₃BrClI, with a calculated monoisotopic mass of approximately 315.815 Da and an average molecular weight of 317.35 g/mol . nih.gov

The electron ionization (EI) mass spectrum is characterized by a complex and highly distinctive molecular ion peak cluster. This complexity arises from the natural isotopic abundances of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). docbrown.infolibretexts.org This results in a series of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio, providing definitive evidence for the presence of one bromine and one chlorine atom in the molecule.

Fragmentation analysis reveals the stability of the aromatic ring and the relative strengths of the carbon-halogen bonds. The primary fragmentation pathway involves the sequential loss of halogen atoms. The C-I bond is the weakest, followed by C-Br and then C-Cl. Therefore, the initial fragmentation is expected to be the loss of an iodine radical (I•), followed by the loss of a bromine radical (Br•), and subsequently a chlorine radical (Cl•).

| m/z Value (approx.) | Ion/Fragment | Description |

|---|---|---|

| 316, 318, 320, 322 | [C₆H₃⁷⁹Br³⁵ClI]⁺ and isotopologues | Molecular ion (M⁺) cluster. The pattern confirms the presence of one Br and one Cl atom. |

| 189, 191, 193 | [C₆H₃BrCl]⁺ | Loss of Iodine radical (M - 127). |

| 154, 156 | [C₆H₃Cl]⁺ | Loss of Iodine and Bromine radicals (M - 127 - 79/81). |

| 111 | [C₆H₃]⁺ | Loss of all three halogen atoms. |

| 79, 81 | [Br]⁺ | Bromine cation. |

| 35, 37 | [Cl]⁺ | Chlorine cation. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule. thermofisher.com For this compound, these spectra are dominated by vibrations associated with the substituted benzene ring.

The key vibrational modes include:

Aromatic C-H Stretching: Weak to medium intensity bands are expected to appear just above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region, which is characteristic of C-H bonds on an aromatic ring.

Aromatic C=C Stretching: A series of bands, usually of medium to strong intensity, appear in the 1600-1400 cm⁻¹ region. These correspond to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-H In-Plane and Out-of-Plane Bending: The region from 1300 cm⁻¹ to 650 cm⁻¹ contains C-H in-plane and out-of-plane bending vibrations. The specific pattern of the strong out-of-plane bending bands below 900 cm⁻¹ can often help confirm the 1,2,4-trisubstitution pattern of the ring.

Carbon-Halogen (C-X) Stretching: The C-Cl, C-Br, and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers. The exact position depends on the mass of the halogen atom. The C-Cl stretch is typically found around 800-600 cm⁻¹, the C-Br stretch around 700-500 cm⁻¹, and the C-I stretch at even lower frequencies, generally below 600 cm⁻¹. researchgate.net

Experimental FTIR and FT-Raman spectra for this compound are available in spectral databases. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Medium to Weak |

| Aromatic C=C Ring Stretch | 1600 - 1400 | Strong to Medium |

| C-H In-Plane Bending | 1300 - 1000 | Medium |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 700 - 500 | Strong |

| C-I Stretch | < 600 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and intermolecular interactions for this compound, which exists as a solid at room temperature. thermofisher.com

While a specific published crystal structure for this exact compound was not identified, the analysis would yield critical data. It would confirm the planarity of the benzene ring and provide precise values for the C-C bond lengths within the ring, as well as the C-I, C-Cl, and C-Br bond lengths.

Furthermore, crystallographic analysis would reveal how the molecules pack in the crystal lattice. Of particular interest would be the study of non-covalent intermolecular interactions. Molecules containing heavy halogens like iodine and bromine are known to participate in "halogen bonding," an attractive interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.org X-ray crystallography would identify the presence and geometry of any such halogen bonds (e.g., I···Cl, I···Br, Br···Cl interactions) or other van der Waals forces that govern the solid-state structure.

UV-Visible Spectroscopy for Electronic Structure and Aromaticity Studies

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the π-electron system of the benzene ring. The spectrum of benzene exhibits three characteristic absorption bands originating from π→π* transitions, often referred to as the E₁, E₂, and B bands. msu.edu

Substitution of the benzene ring with halogens, which act as auxochromes, modifies the electronic structure and typically causes a bathochromic (red) shift in the absorption maxima (λₘₐₓ). The halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the energy gap for electronic transitions.

For this compound, the cumulative effect of the three halogen substituents is expected to shift the E₂ and B bands to longer wavelengths compared to unsubstituted benzene. The fine vibrational structure often observed in the B-band of benzene is typically lost in substituted derivatives, resulting in broader absorption bands.

| Transition (Benzene) | Typical λₘₐₓ for Benzene (nm) | Expected Effect in this compound |

|---|---|---|

| E₁ Band | ~184 | Bathochromic shift, but likely outside the range of standard spectrophotometers. |

| E₂ Band | ~204 | Significant bathochromic shift (to longer wavelengths). |

| B Band (Fine Structure) | ~256 | Bathochromic shift and loss of fine structure, resulting in a broader, less intense band. |

Applications of 4 Bromo 2 Chloro 1 Iodobenzene in Advanced Organic Synthesis

Building Block for Complex Organic Molecular Skeletons

The primary application of 4-bromo-2-chloro-1-iodobenzene in constructing complex organic molecular skeletons lies in its participation in sequential, site-selective cross-coupling reactions. The reactivity of the carbon-halogen bonds towards catalysts, typically those based on palladium, follows the general order: C-I > C-Br > C-Cl. nih.gov This reactivity gradient allows for a stepwise approach to synthesis, where the most reactive site (iodine) can be functionalized first, followed by the bromine, and then the chlorine, under increasingly vigorous reaction conditions. nih.gov

This controlled, stepwise functionalization is particularly valuable in Suzuki-Miyaura cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can couple an aryl boronic acid at the iodine position while leaving the bromine and chlorine atoms untouched for subsequent reactions. This methodology provides a powerful tool for creating multi-substituted biaryl compounds and other complex aromatic systems that are central to many areas of chemical research. researchgate.netmdpi.com

Table 1: Differential Reactivity of Halogens in this compound for Cross-Coupling Reactions

| Halogen at Position | Bond Type | Relative Reactivity | Typical Cross-Coupling Reaction |

| 1 | C-I | Highest | Suzuki, Heck, Sonogashira |

| 4 | C-Br | Intermediate | Suzuki, Heck, Buchwald-Hartwig |

| 2 | C-Cl | Lowest | Suzuki, Buchwald-Hartwig (requires specialized catalysts/conditions) |

Precursor in Drug Synthesis and Pharmaceutical Intermediates

Halogenated aromatic compounds are fundamental intermediates in the pharmaceutical industry. While direct synthesis pathways for major drugs starting from this compound are not prominently featured in publicly available literature, it is listed by chemical suppliers as a building block related to the synthesis of Fingolimod. This suggests its potential use in the synthesis of Fingolimod analogues, derivatives, or impurities used as reference standards during drug development. The synthesis of such compounds is critical for understanding a drug's metabolic fate and for ensuring the purity of the final active pharmaceutical ingredient (API).

Furthermore, the utility of this class of compounds is demonstrated in the synthesis of other pharmaceuticals. For instance, a closely related isomer is used to prepare 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate in the synthesis of Dapagliflozin, a medication used for treating type 2 diabetes. google.com This highlights the role of polyhalogenated benzene (B151609) derivatives as crucial precursors for complex drug molecules.

A significant application of this compound and its isomers is in the synthesis of phenothiazine (B1677639) derivatives. google.com Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds that form the basis for a number of psychoactive drugs. A novel method has been developed for synthesizing these compounds using a copper-catalyzed reaction. google.com

In a specific example, 2-bromo-4-chloro-1-iodobenzene (B1338351) (an isomer of the subject compound) is reacted with benzothiazole (B30560) in the presence of a copper catalyst and a base to produce 2-chlorophenothiazine. google.com This reaction demonstrates a modern, efficient route to a key bioactive scaffold. The ability to use halogenated precursors like this allows for the construction of the complex tricyclic phenothiazine core.

Table 2: Example Synthesis of a Phenothiazine Derivative

| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product | Yield |

| 2-Bromo-4-chloro-1-iodobenzene | Benzothiazole | CuO, Ligand L2, KOH, PEG-300 | 2-Chlorophenothiazine | 65% |

| 2-Bromo-4-chloro-1-iodobenzene | 6-Methoxybenzothiazole | Cu(OAc)₂, Ligand L5, t-BuOK, PEG-300 | 2-Chloro-7-methoxyphenothiazine | 68% |

Data sourced from a Chinese patent describing a novel synthesis method. google.com

Role in Material Science and Polymer Chemistry

In material science, polyhalogenated aromatic compounds are valuable as monomers and synthetic intermediates for creating functional materials, including specialized polymers and advanced carbonaceous materials. The multiple reactive sites on this compound allow for the formation of extended, cross-linked, or dendritic structures that can exhibit interesting electronic or photophysical properties.

Aromatic polymers, particularly conjugated polymers, are a cornerstone of modern materials science, with applications in organic electronics such as organic light-emitting diodes (OLEDs) and conductive polymers. iarjset.comuniss.itekb.egsci-hub.boxmdpi.com Synthetic routes to these materials often rely on the polymerization of monomers containing multiple reactive sites that can undergo C-C bond-forming reactions.

While specific polymers derived from this compound are not widely reported, its structure makes it a potential candidate for polycondensation reactions like Suzuki or Stille polycondensation. In such a process, the di- or tri-functional nature of the monomer would allow it to react with a corresponding di-boronic acid (or di-stannane) monomer to form a conjugated polymer chain. The resulting polymer's properties would be influenced by the specific sequence of reactions and the functional groups introduced.

A novel, bottom-up approach to synthesizing graphene-like films involves the electrochemical reduction of polyhalogenated aromatic compounds. This method offers a low-cost alternative to traditional techniques like chemical vapor deposition. The process generally involves two main steps:

Electropolymerization: An electrical potential is applied to an electrode submerged in a solution containing the polyhalogenated aromatic compound. This causes the compound to reduce, generating highly reactive aryl radicals. These radicals then couple together on the electrode surface, forming a thin, cross-linked polyaromatic film.

Thermal Annealing: The resulting polymer film is heated (annealed) at elevated temperatures. This step promotes further carbonization and the formation of a more ordered, graphene-like sp²-hybridized carbon network.

Although studies have focused on perhalogenated benzenes like hexachlorobenzene (B1673134) and hexabromobenzene, the methodology is applicable to other polyhalogenated aromatics. A molecule such as this compound, with its multiple C-halogen bonds, could theoretically serve as a precursor in a similar process to generate carbon-rich films with potential applications in energy storage devices and electronics.

Table 3: General Two-Step Methodology for Graphene-like Film Synthesis

| Step | Process | Description | Purpose |

| 1 | Electrochemical Reduction | Covalent coupling of aryl radicals generated from the reduction of polyhalogenated aromatic compounds on an electrode surface. | Formation of a polyaromatic precursor film. |

| 2 | Thermal Annealing | Heating of the polyaromatic film (e.g., at 400 °C) to induce carbonization. | Conversion of the polymer film into a carbon network with graphene-like properties. |

Environmental and Biological Implications of Polyhalogenated Arenes General Academic Context

Biotransformation and Biodegradation Mechanisms of Halogenated Aromatics

Halogenated aromatic compounds, despite their persistence, can be transformed and degraded by biological systems. Microorganisms and metabolic enzymes play a crucial role in breaking down these complex molecules.

The microbial degradation of halogenated aromatics is a key process for removing these pollutants from the environment. researchgate.net Various microorganisms have evolved specific enzymes and metabolic pathways to utilize these compounds as carbon sources. researchgate.net The aerobic degradation process can generally be divided into three main stages: the upper, middle, and lower metabolic pathways, which work in succession to convert toxic halogenated aromatics into common cellular metabolites. researchgate.net

The upper pathway involves initial enzymatic reactions that modify the pollutant into a more manageable form. researchgate.net This often includes the removal of side chains or other moieties to generate simpler aromatic compounds that can be processed by downstream enzymes. researchgate.net

The middle pathway is arguably the most critical and challenging stage, as it involves dehalogenation—the removal of halogen atoms from the aromatic ring. researchgate.net Several enzymatic strategies are employed by microbes for this purpose:

Reductive Dehalogenation: This process replaces a halogen substituent with a hydrogen atom. It is a crucial step in the breakdown of highly halogenated compounds under anaerobic conditions. nih.gov Organohalide-respiring bacteria (OHRB) utilize halogenated compounds as electron acceptors in their respiratory chain to facilitate this reaction. researchgate.netwikipedia.org

Oxidative Dehalogenation: In aerobic environments, oxygenase enzymes incorporate oxygen atoms into the aromatic ring, which destabilizes the carbon-halogen bond and facilitates its cleavage. researchgate.net Monooxygenases add one hydroxyl (-OH) group, while dioxygenases add two. researchgate.net This hydroxylation increases the water solubility of the compound and prepares it for ring cleavage. researchgate.net

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group derived from a water molecule. researchgate.net

Once dehalogenated, the resulting aromatic intermediates enter the lower pathway. Here, dioxygenase enzymes cleave the aromatic ring, breaking it down into smaller, simpler organic acids (like pyruvate (B1213749) and acetaldehyde) that can be funneled into the central metabolic pathways of the cell, such as the Krebs cycle, for energy production. researchgate.net

Table 1: Key Enzymatic Reactions in Microbial Dehalogenation

| Dehalogenation Type | Enzyme Class | Reaction Mechanism | Environmental Condition |

|---|---|---|---|

| Reductive | Reductive Dehalogenases | Halogen is replaced by a hydrogen atom; compound acts as an electron acceptor. | Anaerobic |

| Oxidative | Monooxygenases, Dioxygenases | One or two hydroxyl groups are added to the aromatic ring, leading to halogen removal. | Aerobic |

| Hydrolytic | Hydrolases | Halogen is replaced by a hydroxyl group from water. | Aerobic |

In vertebrates, the primary mechanism for metabolizing halogenated aromatic hydrocarbons and other xenobiotics involves the cytochrome P-450 (CYP450) enzyme system. regulations.govenvironment.govt.nz These enzymes are a superfamily of heme-containing monooxygenases, predominantly found in the liver but also present in other tissues. environment.govt.nz

The CYP450 system converts nonpolar, lipid-soluble halogenated compounds into more polar, water-soluble metabolites that can be more easily excreted from the body. environment.govt.nz The general mechanism involves the activation of molecular oxygen and its insertion into the C-H bond of a substrate. For aromatic compounds, this often results in hydroxylation, where a hydrogen atom on the aromatic ring is replaced by a hydroxyl group.

This process can be a double-edged sword. While hydroxylation is a detoxification step that facilitates excretion, the CYP450-mediated metabolism of some polyhalogenated arenes can also lead to bioactivation. nih.gov This occurs when the enzymatic reaction produces reactive electrophilic intermediates, such as epoxides. regulations.gov These reactive metabolites can covalently bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage and toxicity. regulations.gov The formation of these adducts is a key mechanism underlying the carcinogenic and mutagenic properties of many aromatic pollutants. regulations.gov

Formation and Fate of Halogenated Aromatics in Industrial Processes and Waste

Many polyhalogenated aromatic compounds are not intentionally produced but are generated as unintentional byproducts in various industrial and thermal processes.

High-temperature industrial processes, particularly in the metallurgical industry, are significant sources of halogenated aromatic pollutants like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.govnih.gov

Steel Production: Electric arc furnaces used in steel manufacturing, especially those that process scrap metal, have been identified as a source of dioxin emissions. The scrap metal often contains plastics (like PVC), oils, and other chlorinated materials which, under high temperatures in the presence of a metal catalyst, can lead to the formation of halogenated aromatics.

Recycled Aluminum Production: Secondary aluminum smelting, which involves melting down scrap aluminum, is also a well-documented source of polyhalogenated aromatics, including chlorinated and brominated dioxins and furans (PCDD/Fs and PBDD/Fs). nih.govepa.govmdpi.com The source of the halogens is often contaminants within the scrap material, such as paints, coatings, plastics, and flame retardants present in electronics and other consumer products. mdpi.comnih.gov The composition of the raw scrap material is a key factor influencing the amount of emissions, with dirtier, more contaminated scrap leading to higher emission factors. epa.gov The feeding and fusion stage of the smelting process is identified as the primary phase for the formation and emission of these compounds. epa.gov

Polyhalogenated arenes are a major class of compounds categorized as Persistent Organic Pollutants (POPs). nih.gov POPs are organic substances that possess a specific combination of properties: they are toxic, persist in the environment for long periods, bioaccumulate in fatty tissues, and can be transported over long distances through air and water. nih.gov

This leads to biomagnification, where the concentration of the POP increases at successively higher levels in the food chain. nih.gov An organism consumes contaminated prey, retaining the POPs in its own fat. When this organism is eaten by a predator, the accumulated POPs are transferred up the food chain, reaching their highest concentrations in top predators, including humans. nih.gov This long-range transport and bioaccumulation mean that POPs released in one part of the world can pose health risks to ecosystems and human populations far from the original source. nih.gov

Table 2: Characteristics of Persistent Organic Pollutants (POPs)

| Property | Description | Consequence for Polyhalogenated Arenes |

|---|---|---|

| Persistence | Resistant to chemical, biological, and photolytic degradation. | Long half-life in soil, water, and sediment. |

| Bioaccumulation | High lipid solubility leads to accumulation in the fatty tissues of organisms. | Stored in body fat rather than being excreted. |

| Biomagnification | Concentration increases at higher trophic levels in the food chain. | Top predators have the highest levels of contamination. |

| Long-Range Transport | Can travel long distances from their source via wind and water currents. | Global distribution, including remote regions like the Arctic. |

Remediation Strategies for Halogenated Aromatic Pollutants

Due to their persistence and toxicity, cleaning up sites contaminated with halogenated aromatic pollutants is a significant environmental challenge. Several remediation strategies have been developed, which can be broadly categorized as biological, chemical, and physical methods.

Bioremediation: This strategy utilizes microorganisms to break down pollutants. wikipedia.org It is considered a cost-effective and environmentally friendly approach. researchgate.net

Biostimulation: Involves modifying the contaminated environment (e.g., by adding nutrients or electron donors) to stimulate the growth and activity of indigenous microorganisms that are capable of degrading the pollutant. researchgate.netwikipedia.org

Bioaugmentation: This approach involves introducing non-native microorganisms or genetically engineered microbes with specific degradation capabilities to a contaminated site to supplement the existing microbial population. researchgate.netwikipedia.org

Phytoremediation: This method uses plants to remove, contain, or degrade contaminants in soil and water. researchgate.net Plants can absorb pollutants through their roots and either store them (phytoextraction) or break them down through metabolic processes (phytodegradation). researchgate.net This technique is generally limited to sites with low to moderate contamination levels and is effective only within the root zone of the plants. researchgate.net

Chemical Remediation: These methods use chemical reactions to transform the pollutants into less harmful substances.

In-Situ Chemical Oxidation (ISCO): This technique involves injecting strong chemical oxidants, such as potassium permanganate (B83412) or Fenton's reagent (hydrogen peroxide and iron), into the contaminated soil or groundwater. The oxidants chemically destroy the contaminants by breaking them down into compounds like carbon dioxide and water.

Reductive Dehalogenation: While also a biological process, chemical methods can be used to achieve reductive dehalogenation. This often involves the use of zero-valent iron (ZVI), which can serve as an electron donor to replace halogen atoms with hydrogen.

Physical Remediation: These strategies involve physically removing or isolating the contaminated material.

Excavation and Disposal: This straightforward approach involves digging up the contaminated soil and transporting it to a designated landfill. It is often expensive and simply moves the problem to another location.

Thermal Desorption: Contaminated soil is heated to high temperatures to vaporize the pollutants, which are then collected and treated in an off-gas treatment system.

Mechanochemical Destruction: This method uses mechanical force, typically through high-energy ball milling, to induce chemical reactions that break down the pollutants. The process is performed in a closed system, avoiding the emissions associated with combustion.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 4-Bromo-2-chloro-1-iodobenzene |

| Acetaldehyde |

| Carbon dioxide |

| Dioxins |

| Furans |

| Hydrogen peroxide |

| Phenylacetic acid |

| Phenylalanine |

| Phenyllactate |

| Phenylpyruvate |

| Polychlorinated biphenyls (PCBs) |

| Polychlorinated dibenzo-p-dioxins (PCDDs) |

| Polychlorinated dibenzofurans (PCDFs) |

| Polybrominated dibenzo-p-dioxins (PBDDs) |

| Polybrominated dibenzofurans (PBDFs) |

| Polybrominated diphenyl ethers (PBDEs) |

| Potassium permanganate |

| Pyruvate |

| Toluene |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. AOPs are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can degrade a wide range of recalcitrant organic compounds, including polyhalogenated arenes. nih.govmdpi.com

Several types of AOPs have been developed and studied for their efficacy in treating persistent organic pollutants. These processes are often used when conventional treatment methods are ineffective. atlantis-press.com

Commonly Used AOPs:

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) in the presence of ferrous iron (Fe²⁺) as a catalyst to generate hydroxyl radicals. mdpi.com The photo-Fenton process enhances this reaction by using UV light, which promotes the regeneration of Fe²⁺ and the generation of additional hydroxyl radicals. researchgate.net These processes are most effective in acidic conditions (pH 2-3). mdpi.com

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide with ultraviolet light to produce hydroxyl radicals. mdpi.com It has the dual benefit of disinfection through UV radiation and oxidation by the generated radicals. mdpi.com

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic pollutants or decompose to form hydroxyl radicals. atlantis-press.com

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species. mdpi.comresearchgate.net

Sonolysis: This method uses high-frequency ultrasound to create acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. mdpi.com The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of hydroxyl radicals from water molecules. mdpi.com

AOPs are considered a promising technology for the mineralization of hazardous organic pollutants into less harmful substances like carbon dioxide, water, and inorganic salts. atlantis-press.com However, the cost of reagents and energy can be a limiting factor for large-scale applications. atlantis-press.com

Biological Approaches for Detoxification

Biological detoxification, or bioremediation, utilizes the metabolic capabilities of microorganisms, plants, and their enzymes to break down environmental pollutants. researchgate.net This approach is considered a cost-effective and environmentally friendly alternative to traditional physical and chemical remediation methods. researchgate.netnih.gov

Microbial Degradation: A wide range of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade halogenated aromatic compounds. researchgate.netoup.com The key step in the microbial degradation of these compounds is dehalogenation, the removal of the halogen substituent from the aromatic ring. nih.govoup.com This can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: Under aerobic conditions, bacteria often initiate the degradation of lower chlorinated benzenes using oxygenase enzymes. microbe.com This process incorporates oxygen atoms into the aromatic ring, making it more susceptible to cleavage and further breakdown, eventually leading to the formation of central metabolites that can enter the cell's primary metabolic pathways. nih.gov

Anaerobic Degradation: In anaerobic environments, a process called reductive dechlorination is common for highly chlorinated benzenes. microbe.com Certain bacteria, known as halorespiring bacteria (e.g., Dehalococcoides and Dehalobacter), can use chlorinated compounds as electron acceptors in their respiration, sequentially removing chlorine atoms. microbe.com

Enzymatic Detoxification: Specific enzymes produced by microorganisms are responsible for the degradation of polyhalogenated arenes. The study of these enzymes opens the door for cell-free bioremediation strategies.

Oxygenases: As mentioned, monooxygenases and dioxygenases are crucial in aerobic degradation pathways. They catalyze the incorporation of one or two oxygen atoms, respectively, into the aromatic ring, which can lead to the elimination of a halide. nih.gov

Haloalkane Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds in haloalkanes through a hydrolytic mechanism, producing an alcohol, a halide ion, and a proton. nih.gov

Glutathione (B108866) S-Transferases (GSTs): These are detoxification enzymes that can catalyze the conjugation of glutathione to a variety of electrophilic compounds, which is often the first step in their excretion from an organism.

Phytoremediation: Phytoremediation is the use of plants to clean up contaminated environments. nih.gov Plants can absorb pollutants from the soil and water and can transform them through their own enzymatic machinery in a three-phase detoxification pathway involving transformation, conjugation, and sequestration. nih.gov

While biological approaches hold great promise, their effectiveness can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients or toxins. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Site-Selective Transformations

A primary challenge and a significant area of future research for compounds like 4-bromo-2-chloro-1-iodobenzene lies in achieving site-selectivity. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for stepwise functionalization, but controlling which halogen participates in a given reaction requires sophisticated catalytic systems.

Future research is geared towards the design and synthesis of highly selective catalysts, likely based on transition metals like palladium, copper, and nickel. The goal is to develop ligand-supported catalytic systems that can discriminate between the different carbon-halogen bonds based on subtle electronic and steric differences. This would enable chemists to precisely target a specific position on the ring for cross-coupling reactions (such as Suzuki, Heck, and Sonogashira reactions), aminations, or other bond-forming processes, without disturbing the other halogen atoms. myskinrecipes.com Success in this area would streamline the synthesis of complex, highly substituted aromatic compounds, which are valuable precursors for pharmaceuticals and functional materials. myskinrecipes.com The development of bimetallic catalytic systems is also a promising frontier, potentially offering unique reactivity and selectivity profiles not achievable with single-metal catalysts. researchgate.net

Table 1: Research Focus in Catalytic Systems

| Research Area | Objective | Potential Impact |

|---|---|---|

| Ligand Design | Fine-tune catalyst electronics and sterics to differentiate between C-I, C-Br, and C-Cl bonds. | Enable predictable and high-yield site-selective reactions. |

| Bimetallic Catalysis | Explore synergistic effects between two different metals to unlock novel reactivity. | Achieve transformations that are difficult or impossible with single-metal catalysts. |

Green Chemistry Approaches in the Synthesis and Application of Halogenated Arenes

The principles of green chemistry are increasingly influencing the synthesis and use of halogenated compounds. Future research will emphasize the development of more sustainable and environmentally benign methods for preparing and utilizing this compound and related structures.

Key areas of investigation include the replacement of hazardous solvents with greener alternatives like water or supercritical CO2, and the development of solvent-free reaction conditions. organic-chemistry.orgmdpi.commdpi.com There is a strong push towards using catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. organic-chemistry.orgrsc.org For instance, developing catalytic halogenation processes that use safer, more easily handled halide salts instead of elemental halogens is a significant goal. rsc.org Furthermore, improving the energy efficiency of synthetic processes by employing methods like microwave or ultrasound-assisted synthesis is an active area of research. mdpi.com These approaches aim to minimize the environmental footprint associated with the production and application of halogenated arenes. mdpi.com

Exploration of New Reactivity Modes for Halogenated Benzene (B151609) Derivatives

Beyond established cross-coupling reactions, researchers are exploring novel ways to harness the synthetic potential of polyhalogenated benzenes. The presence of multiple halogen atoms with varying electronic properties can lead to unconventional reactivity. The inductive electron-withdrawing effect of the halogens deactivates the benzene ring towards traditional electrophilic aromatic substitution. libretexts.orglibretexts.org However, this deactivation can be exploited to direct reactions in unique ways.

Future studies will likely focus on transition-metal-catalyzed C–H activation, allowing for functionalization of the carbon-hydrogen bonds on the aromatic ring, a strategy that offers new pathways for molecular diversification. researchgate.net Investigating the potential for halogen dance reactions, where halogen atoms migrate around the aromatic ring under specific conditions, could also provide new synthetic routes to previously inaccessible isomers. Understanding the interplay between the inductive effects and resonance contributions of the different halogens is crucial for predicting and controlling these new reactivity modes. libretexts.org

Advanced Computational Methodologies for Predicting and Understanding Reactivity

Computational chemistry is a powerful tool for unraveling the complex reactivity of molecules like this compound. As computational power increases, so does the accuracy and predictive capability of theoretical models.

Advanced methodologies, particularly Density Functional Theory (DFT), are being used to calculate the electronic structure, bond energies, and reaction pathways of halogenated arenes. rsc.orgwalshmedicalmedia.com These calculations can help predict the relative reactivity of the C-I, C-Br, and C-Cl bonds under various catalytic conditions, guiding the rational design of experiments. rsc.org Machine learning and artificial intelligence are also emerging as valuable tools for predicting reaction outcomes and optimizing reaction conditions based on large datasets. cmu.edu These computational approaches can accelerate the discovery of new catalysts and reactions by allowing for virtual screening of numerous possibilities, saving time and resources. walshmedicalmedia.comcmu.edu

Table 2: Computational Tools in Reactivity Prediction

| Methodology | Application | Benefit |

|---|---|---|

| Density Functional Theory (DFT) | Calculate molecular properties, model reaction mechanisms, and determine transition state energies. | Provides fundamental insights into reactivity and selectivity. walshmedicalmedia.com |

| Machine Learning (ML) | Predict reaction yields and identify optimal conditions from large experimental datasets. | Accelerates process optimization and discovery of new reactions. cmu.edu |

Expanding Applications in Niche Areas of Organic Chemistry and Materials Science

This compound currently serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com Its utility stems from the ability to sequentially introduce different functional groups at specific positions on the benzene ring.

Future applications are expected to expand into more specialized areas of materials science. The unique electronic properties imparted by the three halogen atoms make this compound and its derivatives promising candidates for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). They also serve as building blocks for liquid crystals. myskinrecipes.com Furthermore, their use as synthons in the creation of complex molecular architectures, such as molecular clips and other host-guest systems, is an area of growing interest. researchgate.net The controlled, stepwise functionalization of this compound allows for the precise construction of molecules with tailored properties for these advanced applications.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Bromo-2-chloro-1-iodobenzene, and how can purity be ensured?

- Methodological Answer : The compound is commonly synthesized via halogenation or iodination of bromo-chlorobenzene precursors. For example, cross-coupling reactions (e.g., Sonogashira) using this compound as a starting material have achieved yields >90% under Pd catalysis and trimethylsilylacetylene conditions . Purity (>95%) can be verified using gas chromatography (GC) or high-performance liquid chromatography (HPLC), as referenced in supplier catalogs .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear magnetic resonance (NMR) is essential. Key ¹H NMR peaks for derivatives of this compound include δ 7.55 (dd, J = 1.6, 0.7 Hz) and δ 7.31 (dd, J = 8.3, 1.6 Hz), corresponding to aromatic protons . Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups. Cross-referencing with CRC Handbook data ensures accurate assignments .

Q. How do steric and electronic effects of halogen substituents influence reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The positions of Br, Cl, and I substituents direct reactivity: iodine’s lower electronegativity enhances leaving-group potential, while chlorine’s ortho-directing effect stabilizes intermediates. Steric hindrance from bromine may slow reactions at the para position. Comparative studies with analogs (e.g., 1-bromo-4-iodobenzene) highlight these trends .

Advanced Research Questions

Q. How can computational modeling predict thermodynamic stability and reaction pathways for derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model substituent effects on activation energies. For example, thermodynamic parameters (Δcr<sup>g</sup>Hm° = 69–78 kJ·mol⁻¹) from vapor pressure studies of similar halogenated benzenes provide benchmarks for validating computational results . Software like Gaussian or ORCA can simulate transition states and electron density maps.

Q. What strategies resolve contradictions in spectroscopic or synthetic data for halogenated benzene derivatives?

- Methodological Answer : Contradictions (e.g., unexpected byproducts or NMR shifts) require systematic analysis:

- Replicate experiments with controlled variables (temperature, catalyst loading).

- Use tandem MS/MS or 2D NMR (e.g., HSQC) to clarify structural ambiguities.

- Apply error-assessment frameworks, as described in qualitative research methodologies, to distinguish random vs. systematic errors .

Q. How does the crystal packing of this compound derivatives correlate with intermolecular interactions?

- Methodological Answer : X-ray crystallography reveals dominant C–H···X (X = Br, I) and π-stacking interactions. For example, ethynyl-substituted analogs exhibit C(p)/B interactions in packing, influencing solubility and melting points. Pair distribution function (PDF) analysis supplements crystallographic data for amorphous phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。